molecular formula C9H18OS B14383426 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene CAS No. 88627-42-3

3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene

Cat. No.: B14383426
CAS No.: 88627-42-3
M. Wt: 174.31 g/mol
InChI Key: VNJAFQGUZZVJME-UHFFFAOYSA-N
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Description

3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is an organic compound that features a propene backbone with a sulfanyl group and a 2-(2-methylpropoxy)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene typically involves multiple steps, starting with the preparation of the 2-(2-methylpropoxy)ethyl group. This can be achieved through the reaction of 2-methylpropyl alcohol with ethylene oxide under basic conditions to form 2-(2-methylpropoxy)ethanol. Subsequently, this intermediate is reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group. The final step involves the addition of the propene moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, organolithium compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene involves its interaction with molecular targets through its reactive sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propene moiety may also participate in reactions with electrophilic species, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2-Methoxyethyl)ethyl]sulfanyl}prop-1-ene
  • 3-{[2-(2-Ethylpropoxy)ethyl]sulfanyl}prop-1-ene
  • 3-{[2-(2-Butoxy)ethyl]sulfanyl}prop-1-ene

Uniqueness

3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is unique due to the presence of the 2-(2-methylpropoxy)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or selectivity is required .

Properties

CAS No.

88627-42-3

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-methyl-1-(2-prop-2-enylsulfanylethoxy)propane

InChI

InChI=1S/C9H18OS/c1-4-6-11-7-5-10-8-9(2)3/h4,9H,1,5-8H2,2-3H3

InChI Key

VNJAFQGUZZVJME-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCSCC=C

Origin of Product

United States

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